molecular formula C32H46F5NaO6S2 B12292500 Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12292500
M. Wt: 708.8 g/mol
InChI Key: VASLFPWNDJLPFT-UHFFFAOYSA-M
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Description

“Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate” is a complex organic compound that features a cyclopenta[a]phenanthrene core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the construction of the cyclopenta[a]phenanthrene core This can be achieved through a series of cyclization reactions

  • Hydroxylation: Using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
  • Methylation: Using methylating agents like methyl iodide (CH3I) in the presence of a base.
  • Sulfinylation: Using sulfinyl chlorides or sulfoxides in the presence of a base.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of automated synthesizers for precise control of reaction conditions.
  • Implementation of purification techniques such as chromatography and recrystallization.
  • Scale-up processes to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentafluoropentyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, OsO4.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

  • Oxidation of the hydroxy group would yield ketones or aldehydes.
  • Reduction of the sulfinyl group would yield sulfides.
  • Substitution reactions would yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its complex structure.

    Materials Science: Potential use in the development of advanced materials with unique properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.

    Biochemical Studies: Could be used to study enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: Use in imaging and diagnostic tools.

Industry

    Polymer Chemistry: Could be used in the synthesis of specialized polymers.

    Chemical Manufacturing: Potential use as an intermediate in the production of other complex molecules.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Share the cyclopenta[a]phenanthrene core structure.

    Sulfoxides: Contain the sulfinyl functional group.

    Fluorinated Compounds: Contain fluorine atoms in their structure.

Uniqueness

  • The combination of the cyclopenta[a]phenanthrene core with the pentafluoropentylsulfinyl group makes this compound unique.
  • The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.

Properties

IUPAC Name

sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLFPWNDJLPFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46F5NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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